molecular formula C8H10O3 B8520493 3-But-3-en-1-yldihydrofuran-2,5-dione CAS No. 38003-65-5

3-But-3-en-1-yldihydrofuran-2,5-dione

Cat. No.: B8520493
CAS No.: 38003-65-5
M. Wt: 154.16 g/mol
InChI Key: CNNCFWUTUQLKNM-UHFFFAOYSA-N
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Description

3-But-3-en-1-yldihydrofuran-2,5-dione is a cyclic diketone derivative characterized by a five-membered dihydrofuran ring substituted with a butenyl group at the 3-position. Cyclic diketones, such as dihydrofuran-2,5-diones, are of interest due to their stability and role as pharmacophores in medicinal chemistry, analogous to the beta-diketone motif in curcuminoids .

Properties

CAS No.

38003-65-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-but-3-enyloxolane-2,5-dione

InChI

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2,6H,1,3-5H2

InChI Key

CNNCFWUTUQLKNM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CC(=O)OC1=O

physical_description

Liquid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Piperazine-2,5-dione derivatives (e.g., compounds 1–10 from Streptomyces sp. FXJ7.328)

Curcuminoids (e.g., curcumin, tetrahydrocurcumin, TMC, DMCHC)

Table 1: Structural and Bioactive Comparisons
Compound Core Structure Substituents Source Bioactivity/Function Key Findings
3-But-3-en-1-yldihydrofuran-2,5-dione Dihydrofuran-2,5-dione 3-But-3-enyl group Synthetic (inferred) Not explicitly reported (inferred antiviral/anti-inflammatory) Cyclic diketone likely enhances stability compared to linear analogs .
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Piperazine-2,5-dione Benzylidene, isobutyl Marine Streptomyces sp. Anti-H1N1 (IC50: 28.9 ± 2.2 μM) Six-membered ring with conjugated substituents enhances antiviral activity.
Albonoursin (Compound 7) Piperazine-2,5-dione Benzylidene, methyl Marine Streptomyces sp. Anti-H1N1 (IC50: 6.8 ± 1.5 μM) Smaller substituents (methyl vs. isobutyl) improve potency.
Curcumin Linear β-diketone Methoxy-phenyl groups Natural/synthetic DNMT1 inhibition β-diketone essential for activity; rapid metabolism limits utility.

Bioactivity and Pharmacological Profiles

  • Antiviral Activity: Diketopiperazine derivatives (e.g., compounds 3, 6, 7) exhibit anti-H1N1 activity, with IC50 values ranging from 6.8 to 41.5 μM .
  • Enzyme Inhibition: Curcuminoids inhibit DNA methyltransferases (DNMT1) via their β-diketone moiety, but their linear structure leads to poor bioavailability . The cyclic diketone in this compound could mitigate metabolic instability while retaining inhibitory capacity.

Stability and Metabolic Considerations

  • Cyclic vs. Linear Diketones : Piperazine-2,5-diones and dihydrofuran-2,5-diones exhibit greater metabolic stability than linear curcumin analogs, as seen in synthetic derivatives like TMC and DMCHC, which block metabolic sites .
  • Substituent Effects : Bulky substituents (e.g., benzylidene, butenyl) may enhance target binding but reduce solubility. For example, compound 6’s isobutyl group balances antiviral activity and physicochemical properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-But-3-en-1-yldihydrofuran-2,5-dione, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization of substituted maleic anhydrides or Diels-Alder reactions. For purity optimization, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction progress via TLC. Structural validation requires 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regioselectivity and absence of byproducts .

Q. How is the compound characterized spectroscopically, and what artifacts may arise during analysis?

  • Methodology : Use FT-IR to identify carbonyl stretches (1750–1850 cm1^{-1}) and unsaturated bonds (C=C at ~1650 cm1^{-1}). Artifacts like solvent residues (e.g., DMSO in 1H^{1}\text{H}-NMR) require deuterated solvent controls. Mass spectrometry (EI or ESI) confirms molecular weight but may show fragmentation peaks requiring careful interpretation .

Q. What role does the dihydrofuran-2,5-dione core play in organic synthesis?

  • Methodology : The α,β-unsaturated ketone moiety enables Michael additions or cycloadditions. Reactivity can be modulated by substituents on the butenyl chain. For example, electron-withdrawing groups enhance electrophilicity, while steric hindrance may limit nucleophilic attack .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

  • Methodology : Apply a 2k2^k factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a study on dihydrofuran derivatives showed that temperature (60–100°C) and catalyst (5–10 mol%) significantly impact yield. Response surface methodology (RSM) can model nonlinear relationships and identify optimal conditions .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states for cycloadditions. Molecular dynamics simulations may predict solvation effects. Validate predictions with kinetic studies (e.g., monitoring intermediates via in-situ IR) .

Q. How to resolve contradictions in reported catalytic activity data for this compound?

  • Methodology : Analyze variables such as catalyst purity (trace metals in commercial catalysts) or solvent effects (protic vs. aprotic). A meta-analysis of published data using ANOVA can isolate confounding factors. Replicate experiments under controlled conditions (e.g., inert atmosphere) to verify reproducibility .

Q. What reactor design considerations are critical for scaling up dihydrofuran-2,5-dione-based reactions?

  • Methodology : Continuous-flow reactors minimize exothermic risks in Diels-Alder reactions. Computational fluid dynamics (CFD) models predict heat/mass transfer efficiency. For heterogeneous catalysis, packed-bed reactors with immobilized catalysts improve reusability .

Q. How to assess environmental impacts of byproducts generated during synthesis?

  • Methodology : Use life cycle assessment (LCA) to quantify waste streams. GC-MS identifies volatile byproducts, while ecotoxicity assays (e.g., Daphnia magna bioassays) evaluate aqueous waste. Green chemistry metrics (E-factor, atom economy) guide solvent and reagent selection .

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